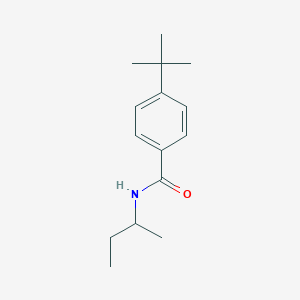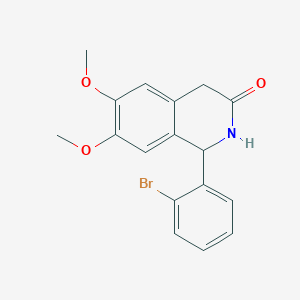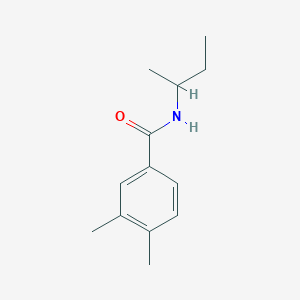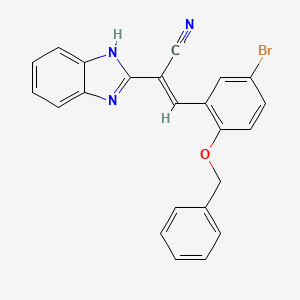
N-(sec-butyl)-4-tert-butylbenzamide
Übersicht
Beschreibung
N-(sec-butyl)-4-tert-butylbenzamide: is an organic compound characterized by the presence of a benzamide core substituted with a secondary butyl group at the nitrogen atom and a tertiary butyl group at the para position of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Amidation Reaction: : The synthesis of N-(sec-butyl)-4-tert-butylbenzamide typically involves the amidation of 4-tert-butylbenzoic acid with sec-butylamine. This reaction can be catalyzed by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
-
Alternative Methods: : Another method involves the direct acylation of sec-butylamine with 4-tert-butylbenzoyl chloride. This reaction is typically performed in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : N-(sec-butyl)-4-tert-butylbenzamide can undergo oxidation reactions, particularly at the secondary butyl group, leading to the formation of ketones or carboxylic acids depending on the oxidizing agent used.
-
Reduction: : The compound can be reduced to form the corresponding amine or alcohol derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution: : Electrophilic substitution reactions can occur at the benzene ring, particularly at the ortho and meta positions relative to the tert-butyl group. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: sec-Butyl ketone derivatives or carboxylic acids.
Reduction: sec-Butylamine or sec-butyl alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
N-(sec-butyl)-4-tert-butylbenzamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structural features allow it to mimic natural substrates, making it useful in the design of enzyme inhibitors.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug design.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals, including surfactants and polymers. Its stability and reactivity profile make it suitable for various industrial applications.
Wirkmechanismus
The mechanism by which N-(sec-butyl)-4-tert-butylbenzamide exerts its effects depends on its interaction with specific molecular targets. In enzyme inhibition studies, the compound can bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The presence of the tert-butyl group can enhance binding affinity through hydrophobic interactions, while the sec-butyl group can provide steric hindrance, influencing the compound’s selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(sec-butyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a tert-butyl group.
N-(sec-butyl)-4-ethylbenzamide: Contains an ethyl group at the para position.
N-(sec-butyl)-4-isopropylbenzamide: Features an isopropyl group at the para position.
Uniqueness
N-(sec-butyl)-4-tert-butylbenzamide is unique due to the presence of both sec-butyl and tert-butyl groups, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
N-butan-2-yl-4-tert-butylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-6-11(2)16-14(17)12-7-9-13(10-8-12)15(3,4)5/h7-11H,6H2,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZQVFOVCGLRFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401233773 | |
| Record name | 4-(1,1-Dimethylethyl)-N-(1-methylpropyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401233773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302909-60-0 | |
| Record name | 4-(1,1-Dimethylethyl)-N-(1-methylpropyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302909-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,1-Dimethylethyl)-N-(1-methylpropyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401233773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(SEC-BUTYL)-4-TERT-BUTYLBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-N-[(E)-[2-[(4-chlorophenyl)methoxy]-4-(diethylamino)phenyl]methylideneamino]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B3877321.png)
![4-nitro-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide](/img/structure/B3877332.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-2-oxo-2-(piperidin-1-yl)acetohydrazide](/img/structure/B3877351.png)
![ethyl (2Z)-2-(3,4-dimethoxybenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3877360.png)
![2-chloro-5-[5-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B3877363.png)
![2-fluoro-N-[4-[(E)-3-pyridin-3-ylprop-2-enoyl]phenyl]benzamide](/img/structure/B3877368.png)

![2-benzylidene-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3877375.png)
![5-[4-(diethylamino)-3-nitrobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3877382.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3877387.png)
![Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-[(5-bromo-2-hydroxyphenyl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B3877404.png)
![(5Z)-5-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3877420.png)
